N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-2-phenoxybenzamide
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Overview
Description
N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-2-phenoxybenzamide is a complex organic compound that belongs to the class of oxadiazole derivatives This compound is characterized by the presence of a 1,3,4-oxadiazole ring, a phenyl group substituted with a methylsulfonyl group, and a phenoxybenzamide moiety
Mechanism of Action
Mode of Action
Based on its chemical structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-pi stacking, and van der waals forces .
Biochemical Pathways
Given the compound’s potential broad-spectrum activity, it may influence multiple pathways, leading to a variety of downstream effects .
Pharmacokinetics
These properties would significantly impact the bioavailability of the compound, determining how much of the compound reaches its targets in the body .
Result of Action
The compound’s effects would depend on its specific targets and the biochemical pathways it influences .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-2-phenoxybenzamide. Factors such as temperature, pH, and the presence of other molecules could affect the compound’s stability and its interactions with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-2-phenoxybenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Introduction of the methylsulfonyl group: This step involves the sulfonation of the phenyl ring using reagents such as methylsulfonyl chloride in the presence of a base like pyridine.
Coupling with phenoxybenzamide: The final step involves the coupling of the oxadiazole intermediate with phenoxybenzamide using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-2-phenoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be further oxidized to form sulfone derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amine derivatives.
Substitution: The phenyl and phenoxy groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide can be used.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-2-phenoxybenzamide can be compared with other oxadiazole derivatives, such as:
2-(4-methylsulfonylphenyl)indole derivatives: These compounds also exhibit antimicrobial and anti-inflammatory activities but differ in their structural framework and specific biological targets.
Indole derivatives: Indole derivatives are known for their diverse biological activities, including antiviral, anticancer, and anti-inflammatory properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O5S/c1-31(27,28)17-11-7-8-15(14-17)21-24-25-22(30-21)23-20(26)18-12-5-6-13-19(18)29-16-9-3-2-4-10-16/h2-14H,1H3,(H,23,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVHHQYRFLJANPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC=CC=C3OC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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